molecular formula C8H7NOS B040043 Thieno[3,2-b]pyridin-6-ylmethanol CAS No. 117390-33-7

Thieno[3,2-b]pyridin-6-ylmethanol

Cat. No.: B040043
CAS No.: 117390-33-7
M. Wt: 165.21 g/mol
InChI Key: OCGKXXZRXPLFMT-UHFFFAOYSA-N
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Description

Thieno[3,2-b]pyridin-6-ylmethanol is a heterocyclic compound that belongs to the thienopyridine family. These compounds are known for their diverse pharmacological and biological activities, including anticancer, antifungal, anti-inflammatory, and antiviral properties . The unique structure of this compound makes it a valuable compound in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of thieno[3,2-b]pyridin-6-ylmethanol typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid to yield this compound . Another approach involves the use of β-keto amides, which are cyclized to form the desired thienopyridine derivatives .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and stringent quality control measures to maintain consistency in the final product.

Chemical Reactions Analysis

Types of Reactions: Thieno[3,2-b]pyridin-6-ylmethanol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its properties or to synthesize derivatives for specific applications.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.

    Substitution: Substitution reactions often involve halogenating agents or nucleophiles to introduce new functional groups.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield thieno[3,2-b]pyridin-6-ylmethanone, while reduction could produce thieno[3,2-b]pyridin-6-ylmethane.

Scientific Research Applications

Thieno[3,2-b]pyridin-6-ylmethanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of thieno[3,2-b]pyridin-6-ylmethanol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or bind to receptors, leading to a cascade of biochemical events that result in its observed biological effects . The exact pathways and targets can vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

Uniqueness: Thieno[3,2-b]pyridin-6-ylmethanol stands out due to its specific structural configuration, which imparts unique biological activities and chemical reactivity. Compared to other thienopyridine derivatives, it may offer distinct advantages in terms of potency, selectivity, and versatility in various applications.

Properties

IUPAC Name

thieno[3,2-b]pyridin-6-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NOS/c10-5-6-3-8-7(9-4-6)1-2-11-8/h1-4,10H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCGKXXZRXPLFMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C1N=CC(=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00554538
Record name (Thieno[3,2-b]pyridin-6-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00554538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117390-33-7
Record name (Thieno[3,2-b]pyridin-6-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00554538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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